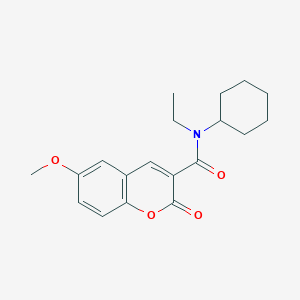

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-Cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2H-chromene (coumarin) core substituted with a 6-methoxy group, a 2-oxo moiety, and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with cyclohexyl and ethyl groups, conferring steric bulk and lipophilicity. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFVIRVSJJBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine (cyclohexylamine and ethylamine) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines.

| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Induction of apoptosis | |

| A549 (lung cancer) | 12.8 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Pharmacological Insights

This compound has shown promise in various pharmacological contexts:

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's.

| Study | Model Used | Neuroprotection (%) | Mechanism |

|---|---|---|---|

| PC12 cells | 75% | Reduction of oxidative stress |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains, showing significant inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Material Science Applications

In addition to biological applications, this compound can also be utilized in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties.

Coating Formulations

In coating applications, it can improve adhesion and durability due to its functional groups that interact favorably with substrates.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

N-(2-Carboxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (36b)

- Structure : Features a 2-carboxyphenyl group on the amide nitrogen and a 6-methoxy substituent.

- Synthesis: Prepared via condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride with 2-aminobenzoic acid, yielding 59–69% .

- Properties :

N-(3,5-Dimethylphenyl)-3-Oxo-3H-Benzo[f]Chromene-2-Carboxamide (5a)

N,N-Dibenzyl-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Di-benzyl groups on the amide nitrogen.

6-Bromo-N-(2-Methylcyclohexyl)-2-Oxo-2H-Chromene-3-Carboxamide

- Structure : Bromine at position 6 and a 2-methylcyclohexyl substituent.

Yield Considerations :

- Aryl-substituted analogues (e.g., 5a) achieve higher yields (74.4%) compared to bulky aliphatic derivatives due to reduced steric hindrance during coupling .

- The target compound’s cyclohexyl-ethyl substituents may lower yields relative to aryl analogues due to steric challenges.

Physicochemical Properties

Melting Points

- Aryl-Substituted : Higher melting points (e.g., 5a: 277°C) due to π-π stacking and hydrogen bonding.

- Aliphatic-Substituted : Lower melting points (e.g., 36b: 124°C) due to reduced crystallinity. The target compound’s cyclohexyl-ethyl groups may result in a melting point between 150–200°C, depending on purity .

Spectral Data

Solubility

- Lipophilicity : Cyclohexyl and ethyl groups enhance lipid solubility compared to polar aryl or carboxyphenyl substituents .

Biological Activity

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, exploring its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO4 |

| Molecular Weight | 391.47 g/mol |

| InChI | InChI=1S/C24H25NO4/c1-28... |

| InChIKey | OXVYUJRJJRWWAG-UHFFFAOYSA-N |

These properties indicate a complex structure that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Acute lymphoblastic leukemia (CEM-13)

- Melanoma (MEL-8)

For instance, compounds derived from similar chromene structures demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating effective inhibition of cell proliferation and induction of apoptosis through mechanisms involving caspase activation .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays have revealed that these compounds can trigger apoptosis in a dose-dependent manner, particularly by increasing caspase 3/7 activity. This suggests that this compound may act as a potent inducer of programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, this compound may possess other biological activities, including:

- Antimicrobial properties : Potential efficacy against Gram-negative bacteria.

- Neuroprotective effects : Similar derivatives have shown promise in inhibiting neurodegenerative processes by modulating amyloid-beta aggregation and cholinesterase activity .

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various chromene derivatives, this compound was found to exhibit significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhanced biological potency .

Study 2: Neuroprotective Properties

Another investigation into modified chromene derivatives demonstrated that compounds similar to this compound could inhibit butyrylcholinesterase (BuChE) and showed significant neuroprotective effects in vitro. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.